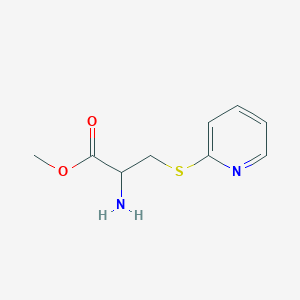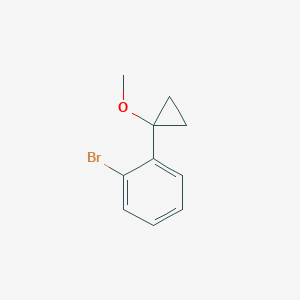
1-Bromo-2-(1-methoxycyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(1-methoxycyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1-methoxycyclopropyl group
Métodos De Preparación
The synthesis of 1-Bromo-2-(1-methoxycyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-methoxycyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-2-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(1-methoxycyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(1-methoxycyclopropyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the methoxycyclopropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications .
Comparación Con Compuestos Similares
1-Bromo-2-(1-methoxycyclopropyl)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler structure with only a bromine atom attached to the benzene ring.
1-Bromo-2-(1-methylpropyl)benzene: Similar in having a bromine atom and an alkyl group, but the alkyl group is different, leading to variations in chemical properties and reactivity.
1-Bromo-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of a methoxycyclopropyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-bromo-2-(1-methoxycyclopropyl)benzene |
InChI |
InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
Clave InChI |
CLCDBEPFIHTDJW-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


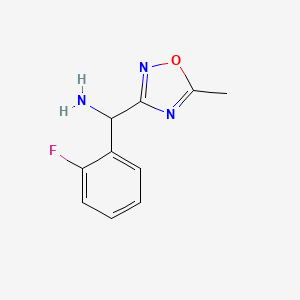
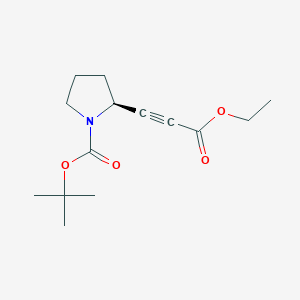
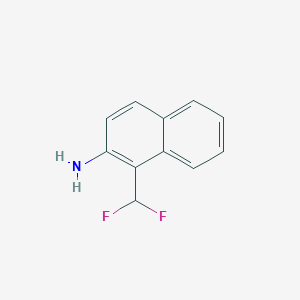
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
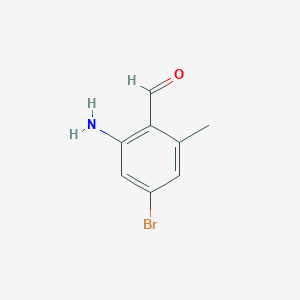
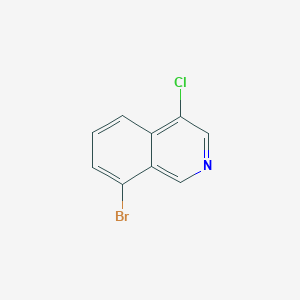
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
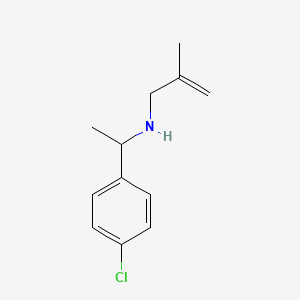
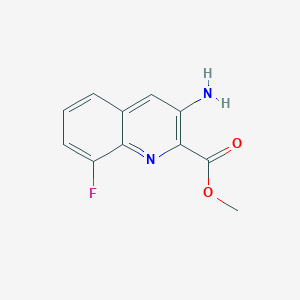
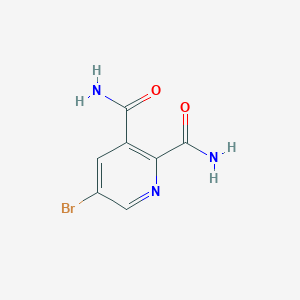
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)


